3-Pyrrolidinol
Overview
Description
3-Pyrrolidinol is a compound that belongs to the class of organic compounds known as pyrrolidines, which are characterized by a five-membered ring structure containing one nitrogen atom. While the provided papers do not directly discuss 3-Pyrrolidinol, they do provide insights into the synthesis, molecular structure, and chemical reactions of related pyrrolidine derivatives, which can be informative for understanding the chemistry of 3-Pyrrolidinol.
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 3-pyrrolines, which are closely related to 3-Pyrrolidinol, is achieved through gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes, as reported in one study . Another paper describes the synthesis of pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via a three-component reaction involving β-enamino imide, aromatic aldehydes, and malononitrile or its derivatives . These methods highlight the versatility of pyrrolidine synthesis and the potential for generating a wide array of functionalized derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is influenced by the substituents attached to the pyrrolidine ring. For example, the synthesis of 3,5-disubstituted-2-pyridylpyrroles involves the formation of a (2-pyridyl)methylimine intermediate, which suggests that the pyrrolidine ring can be functionalized at various positions to yield different structural motifs . The structural diversity of pyrrolidine derivatives is further exemplified by the synthesis of chromeno[2,3-c]pyrrol-9(2H)-ones, which involves a Baker–Venkataraman rearrangement .
Chemical Reactions Analysis
Pyrrolidine derivatives participate in a variety of chemical reactions. For instance, the synthesis of pyrano[3,4-c]pyrroles involves multiple bond-forming events, including C-N, C-O, and C-H bonds, which demonstrates the reactivity of the pyrrolidine ring in complex reaction sequences . Additionally, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives via a one-pot three-component reaction showcases the ability of pyrrolidine derivatives to engage in reactions that form fused ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by the nature of the substituents on the ring. For example, the basicity of pyridinols, which share structural similarities with pyrrolidinol, is reported to approach physiological pH with increasing electron density in the ring . The stability of these compounds to air oxidation varies, with some pyridinols being indefinitely stable while others decompose upon extended exposure to the atmosphere . These observations suggest that the physical and chemical properties of 3-Pyrrolidinol would also be dependent on its substituents and the electronic environment of the molecule.
Scientific Research Applications
Asymmetric Synthesis and Catalysis
- 3-Pyrrolidinol derivatives are used in asymmetric hydroxyalkylation reactions, contributing to the synthesis of chiral nonracemic compounds like (2R,3S)-2-hydroxymethyl-3-pyrrolidinol and (2S,3S)-3-hydroxyproline, using samarium diiodide-mediated reduction (Zheng et al., 2005).
- Chiral Cr(III)(salen)Cl complexes are utilized for enantioselective intramolecular addition reactions to produce 1H-pyrrol-2(3H)-one derivatives, which are important intermediates in the synthesis of compounds like (3S,5S)-3,5-diphenyl-3-pyrrolidinol (Yang et al., 2009).
Enzymatic Reduction and Microbial Biocatalysis
- Geotrichum capitatum JCM 3908 is identified for its role in the production of (S)-N-benzyl-3-pyrrolidinol, a key chiral building block in pharmaceutical synthesis, through enzymatic reduction (Yamada-Onodera et al., 2007).
- Devosia riboflavina KNK10702 was discovered as a source of NADH-dependent alcohol dehydrogenase, crucial for the stereoselective reduction of N-benzyl-3-pyrrolidinone (Kizaki et al., 2008).
Synthesis of Heterocyclic Compounds
- Gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes to 3-pyrrolines demonstrates the application of 3-pyrrolidinol derivatives in synthesizing functionalized pyrrolines and pyrrolidines, vital for natural product synthesis (Morita & Krause, 2004).
- The [3+2] synthesis of pyrrolidines from simple unactivated alkenes is another innovative approach in organic synthesis, highlighting the versatility of 3-pyrrolidinol-based compounds (Otero-Fraga et al., 2017).
Biological and Pharmaceutical Research
- Enzymatic processes using Aspergillus sp. for hydroxylation and stereo-selective esterification of 1-benzoylpyrrolidinol, leading to the formation of optically-active 3-pyrrolidinol and its derivatives, are significant in pharmaceutical research (Yamada et al., 2013).
Novel Reactions and Pathways
- Novel reaction pathways for the synthesis of pyridine and 3-picoline, involving 3-pyrrolidinol derivatives, demonstrate the chemical's role in advancing synthetic chemistry and catalyst development (Luo & Chao, 2015).
Sensor Development
- Pyrrolidine constrained bipyridyl-dansyl conjugates with triazole linkers, synthesized via click chemistry, show potential as selective ratiometric and colorimetric chemosensors for Al(3+), emphasizing the utility of 3-pyrrolidinol in sensor technology (Maity & Govindaraju, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZLHWJQPUNKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317332 | |
Record name | 3-Pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Pyrrolidinol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10826 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
3-Pyrrolidinol | |
CAS RN |
40499-83-0 | |
Record name | 3-Pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40499-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidin-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040499830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyrrolidinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89294 | |
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Record name | 3-Pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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